

Comparative Analysis of TRPC6 Inhibitors: A Deep Dive into BI-749327

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Compound of Interest

Compound Name: VU0364289

Cat. No.: B611735

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Despite extensive searches for publicly available information, data regarding the compound **VU0364289** remains elusive. Therefore, a direct comparative analysis with BI-749327 cannot be provided at this time. This guide will focus on a comprehensive overview of the well-characterized TRPC6 inhibitor, BI-749327, to offer valuable insights for researchers, scientists, and drug development professionals.

BI-749327: A Potent and Selective TRPC6 Antagonist

BI-749327 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various pathological processes, particularly in cardiac and renal diseases.^{[1][2][3][4]} Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathophysiological roles of TRPC6.

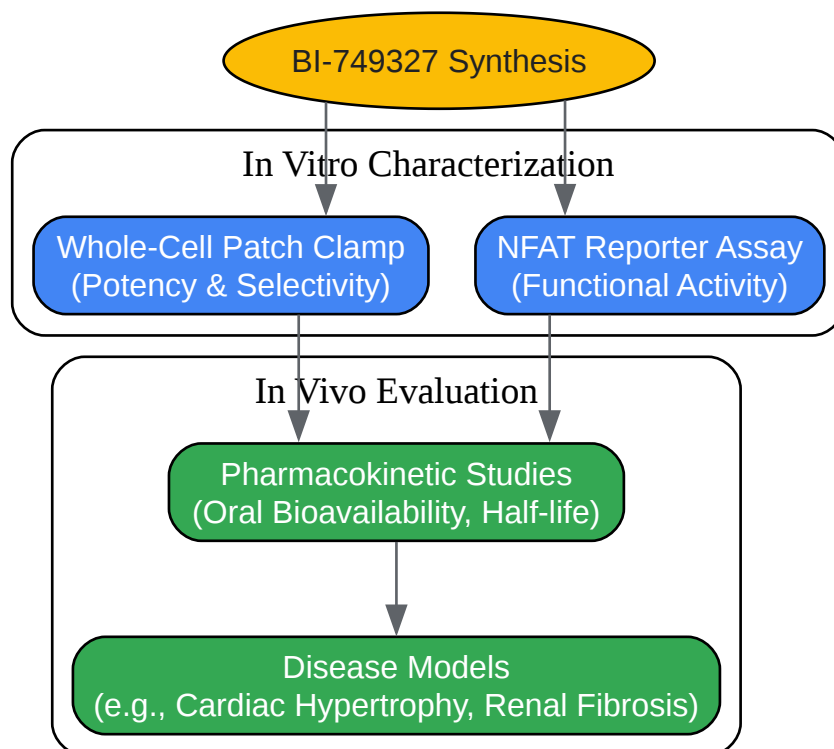
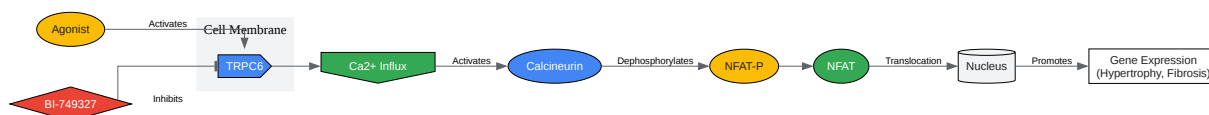
Data Presentation: A Quantitative Overview of BI-749327's Profile

The following table summarizes the key quantitative data for BI-749327, highlighting its potency and selectivity.

Parameter	Species	Value	Reference
IC50 (TRPC6)	Mouse	13 nM	[1] [2] [3] [4]
Human	19 nM	[1] [2]	
Guinea Pig	15 nM	[1] [2]	
Selectivity vs. TRPC3	Mouse	85-fold (IC50 = 1,100 nM)	[1] [2] [3] [4]
Selectivity vs. TRPC7	Mouse	42-fold (IC50 = 550 nM)	[1] [2] [3] [4]
Selectivity vs. TRPC5	Not Specified	>700-fold	[2]
Selectivity vs. TRPM8, TRPV1, TRPA1, Nav1.5	Human	>500-fold	[2]
Selectivity vs. Kv11.1 (hERG)	Human	>150-fold	[2]
Oral Bioavailability	Mouse	Yes	[1] [2] [3] [4]
Half-life (t1/2)	Mouse	8.5–13.5 hours	[2] [3] [4]

Mechanism of Action and Signaling Pathway

BI-749327 functions by directly inhibiting the TRPC6 ion channel, thereby blocking the influx of cations, primarily Ca²⁺, into the cell. This inhibition has significant downstream effects on cellular signaling pathways. A key pathway modulated by TRPC6 is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.[\[2\]](#)[\[3\]](#)[\[5\]](#) Increased intracellular Ca²⁺ through TRPC6 activates calcineurin, which in turn dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression involved in pathological processes like hypertrophy and fibrosis.[\[2\]](#)[\[3\]](#)[\[5\]](#) By blocking TRPC6, BI-749327 effectively suppresses NFAT activation and the subsequent expression of pro-hypertrophic and pro-fibrotic genes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)



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